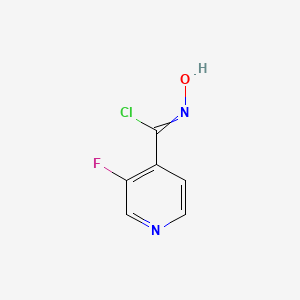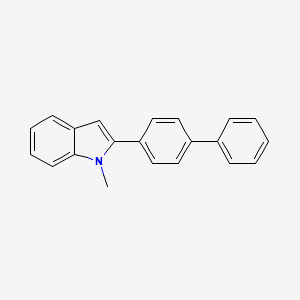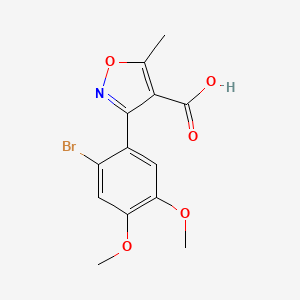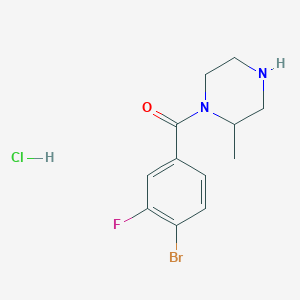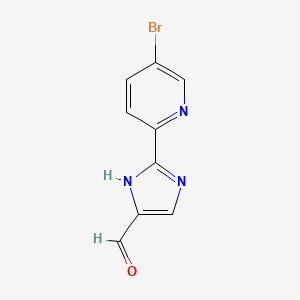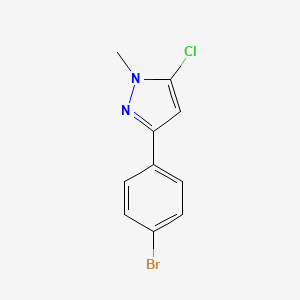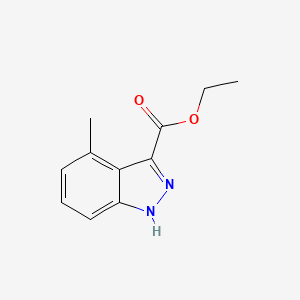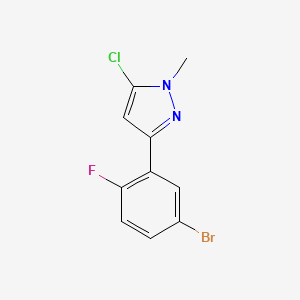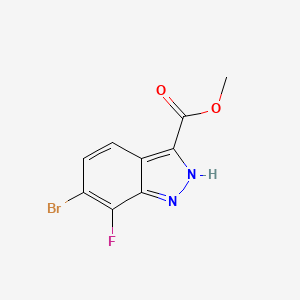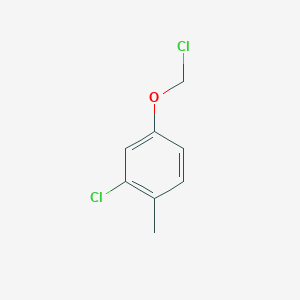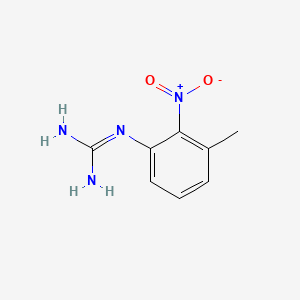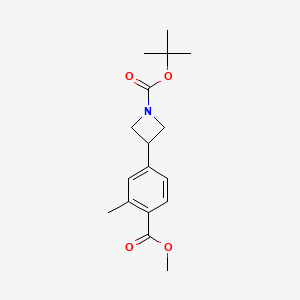
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate is a chemical compound that belongs to the class of azetidine derivatives. It is characterized by the presence of a benzoate ester group and a tert-butoxycarbonyl (Boc) protected azetidine ring. This compound is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Boc Protection: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted azetidine derivatives.
Scientific Research Applications
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate involves its interaction with specific molecular targets. The Boc-protected azetidine ring can be deprotected under acidic conditions, revealing a reactive azetidine moiety that can interact with various biological targets. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another Boc-protected azetidine derivative used in organic synthesis.
4-Amino-1-(1-Boc-azetidin-3-yl)-1H-pyrazole: A compound with a similar azetidine ring structure but different functional groups.
Uniqueness
Methyl 4-(1-Boc-azetidin-3-yl)-2-methylbenzoate is unique due to its specific combination of a benzoate ester and a Boc-protected azetidine ring. This combination provides distinct reactivity and makes it a valuable building block in organic synthesis.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxycarbonyl-3-methylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-11-8-12(6-7-14(11)15(19)21-5)13-9-18(10-13)16(20)22-17(2,3)4/h6-8,13H,9-10H2,1-5H3 |
InChI Key |
MFTTXMGHGJRROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
